
4,4'-Di(1,2,3-triazolyl) disulfide hydrate; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is an organic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 214.25 g/mol. It is also known by other names such as DTD and 4,4'-dithiobutane-1,2,3-triazole. This compound is widely used in biochemistry and molecular biology due to its ability to form covalent bonds with other molecules.
作用機序
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is a covalently-bonded molecule that can form covalent bonds with other molecules. It can form covalent bonds with proteins, peptides, and enzymes, which can affect the structure and function of these molecules. The covalent bonds formed by 4,4'-di(1,2,3-triazolyl) disulfide hydrate can also affect the activity of enzymes, as it can inhibit the activity of certain enzymes, such as thioredoxin reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-di(1,2,3-triazolyl) disulfide hydrate are largely unknown. However, it has been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase. This enzyme is involved in the regulation of cellular redox homeostasis, and its inhibition can lead to changes in cellular metabolism. Additionally, 4,4'-di(1,2,3-triazolyl) disulfide hydrate has been shown to affect the structure and function of proteins and peptides, which can lead to changes in cellular function.
実験室実験の利点と制限
The main advantage of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its ability to form covalent bonds with other molecules. This allows it to be used in a variety of scientific research applications, such as the synthesis of novel compounds, the inhibition of certain enzymes, and the study of protein-protein interactions. Additionally, it is a water-soluble compound, which makes it easy to work with in the laboratory.
The main limitation of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its potential to cause adverse effects in certain organisms. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. Additionally, it can affect the structure and function of proteins and peptides, which can lead to changes in cellular function. Therefore, it is important to use this compound with caution in the laboratory.
将来の方向性
There are many potential future directions for research related to 4,4'-di(1,2,3-triazolyl) disulfide hydrate. These include further studies on the biochemical and physiological effects of this compound, as well as research into its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Additionally, research into the synthesis of novel compounds using this compound could lead to the development of new materials with unique properties. Finally, research into the use of this compound in biotechnology could lead to the development of new tools for the manipulation of biological systems.
合成法
4,4'-Di(1,2,3-triazolyl) disulfide hydrate can be synthesized from 1,2,3-triazole and thiobutane-1,2-diol. The reaction is catalyzed by a strong acid and proceeds in a two-step process. First, 1,2,3-triazole is reacted with thiobutane-1,2-diol in the presence of a strong acid to form the intermediate 4,4'-dithiobutane-1,2,3-triazole. This intermediate is then reacted with a strong acid to form the final product, 4,4'-di(1,2,3-triazolyl) disulfide hydrate.
科学的研究の応用
4,4'-Di(1,2,3-triazolyl) disulfide hydrate has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of novel compounds, as a cross-linking agent for proteins and peptides, and as a substrate for various enzymes. It has also been used as an inhibitor of certain enzymes, such as the enzyme thioredoxin reductase. Furthermore, it has been used in research related to the study of protein-protein interactions, DNA replication, and gene expression.
特性
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXTWXWJGTHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

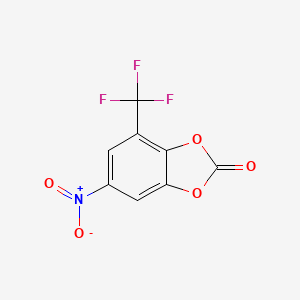
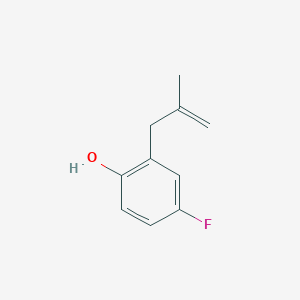
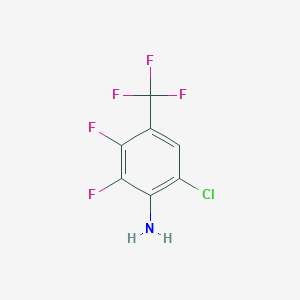
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)



![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
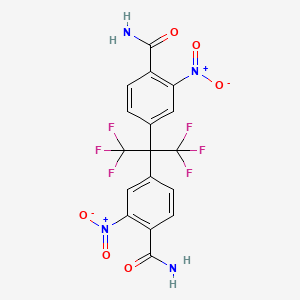


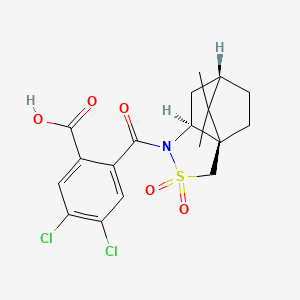
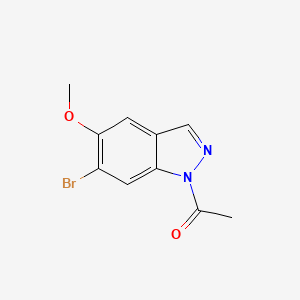
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)